molecular formula C6H7NO4S B3328606 (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 496020-58-7

(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B3328606
CAS No.: 496020-58-7
M. Wt: 189.19 g/mol
InChI Key: CPSUMNMDBDCKMX-UHFFFAOYSA-N
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Description

(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is a heterocyclic compound with the molecular formula C6H7NO4S. It is characterized by a five-membered thiazolidine ring, which contains both sulfur and nitrogen atoms, and is substituted with a methyl group and two oxo groups. This compound is of significant interest due to its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. One common method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .

Industrial Production Methods: Industrial production often employs green chemistry principles to enhance atom economy and reduce environmental impact. Techniques such as catalytic regio- and stereoselective methodologies are utilized to produce high-purity compounds efficiently .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with fewer oxo groups .

Scientific Research Applications

(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its diverse biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to form stable complexes with metal ions, which can influence its pharmacological properties .

Comparison with Similar Compounds

Uniqueness: (5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-6(2-3(8)9)4(10)7-5(11)12-6/h2H2,1H3,(H,8,9)(H,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUMNMDBDCKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Compound 1e (0.18 g, 0.86 mmol) in THF (8 mL) was added 1 M LiOH (2.6 mL, 2.6 mmol) at rt. After 5 h, the organic solvent was evaporated under reduced pressure and the resultant aqueous layer was diluted with water and acidified by the addition of 1 N HCl solution to pH ˜2. The solution was extracted with EtOAc (2×) and the combined extracts were dried (Na2SO4), filtered and concentrated under reduced pressure to afford Compound 1a (150 mg, 92%) as a white solid. LCMS=0.67 min using analytical method (B), 189.9 (M+H). 1H NMR (400 MHz, CD3OD) δ 3.15-2.89 (m, 2H), 1.72 (s, 3H).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 2
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 4
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 5
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 6
(5-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

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